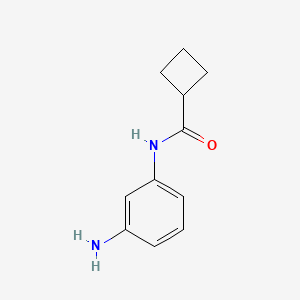
1-(2,5-difluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-difluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H14F2N2O3S and its molecular weight is 352.36. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
1-(2,5-difluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is involved in various chemical synthesis processes and reactions. For example, it is used in the formation and reaction of N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydroisoquinolines through oxidation processes (Hoshino et al., 2001). Additionally, it plays a role in the synthesis of optically active N-C axially chiral tetrahydroquinoline, responding to acid-accelerated molecular rotors (Suzuki et al., 2015).
Catalytic Applications
This compound finds use in catalytic applications, such as in the electrochemical reduction of carbon dioxide to methane, where rhenium tricarbonyl complexes coordinated by similar isoquinoline structures are used (Nganga et al., 2021).
Pharmaceutical and Biological Research
In the pharmaceutical and biological fields, derivatives of this compound are explored for their potential activities. For instance, 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their renal vasodilation activity (Anan et al., 1996). Also, the compound's structure is important in understanding the formation and stability of intramolecular hydrogen bonds in related molecules (Sterkhova et al., 2006).
Material Science
In material science, related structures are investigated for improving the interfacial stability of LiMn2O4 cathode lithium-ion batteries, particularly at elevated temperatures. Methanesulfonic acid derivatives similar to this compound have been explored as protection additives (Huang et al., 2018).
Methane Generation and Sustainability
The compound is also relevant in sustainability research, particularly in the generation of methane. For example, rhenium catalysts coordinated with similar isoquinoline ligands have been shown to facilitate the reduction of CO2 to methane (Nganga et al., 2021).
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-12-2-4-15(18)11(7-12)9-24(22,23)20-13-3-1-10-5-6-19-16(21)14(10)8-13/h1-4,7-8,20H,5-6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWDXOUNZMRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3R)-3-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657384.png)

![Sodium;3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate](/img/structure/B2657388.png)

![7-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657390.png)

![2-(4-chlorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2657393.png)
